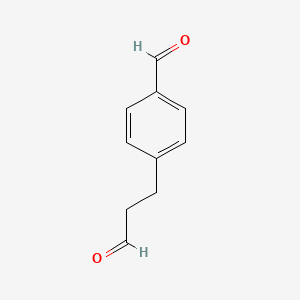
1-(Benzyloxy)-2-bromo-5-ethoxy-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, ethoxy, fluoro, and phenylmethoxy groups. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- typically involves multi-step organic reactions. One common synthetic route includes:
Ethoxylation: The addition of an ethoxy group, often achieved through nucleophilic substitution reactions.
Phenylmethoxylation: The attachment of a phenylmethoxy group, which can be achieved through Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The bromine and ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitrating agents (HNO3/H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium fluoride (KF) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzenes, while nucleophilic substitution can produce ethers or other derivatives.
Applications De Recherche Scientifique
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound’s substituents can influence its reactivity and binding affinity to specific enzymes or receptors. For example, the fluoro group can enhance the compound’s lipophilicity and membrane permeability, while the bromine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 2-bromo-5-ethoxy-1-fluoro-4-(phenylmethoxy)-: Similar structure but with a different substitution pattern.
Benzene, 2-chloro-5-ethoxy-1-fluoro-3-(phenylmethoxy)-: Chlorine instead of bromine.
Benzene, 2-bromo-5-methoxy-1-fluoro-3-(phenylmethoxy)-: Methoxy instead of ethoxy.
Uniqueness
Benzene, 2-bromo-5-ethoxy-1-fluoro-3-(phenylmethoxy)- is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (fluoro, bromo) and electron-donating (ethoxy, phenylmethoxy) groups creates a unique electronic environment on the benzene ring, influencing its behavior in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C15H14BrFO2 |
|---|---|
Poids moléculaire |
325.17 g/mol |
Nom IUPAC |
2-bromo-5-ethoxy-1-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-12-8-13(17)15(16)14(9-12)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clé InChI |
HVPXRWOYNJXNSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)F)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)

![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13937934.png)

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)









